molecular formula C6H10O4S B108632 Dimethyl 2,2'-thiobisacetate CAS No. 16002-29-2

Dimethyl 2,2'-thiobisacetate

Cat. No.: B108632
CAS No.: 16002-29-2
M. Wt: 178.21 g/mol
InChI Key: ZQUQLLPRRJVUES-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-thiobisacetate is a useful research compound. Its molecular formula is C6H10O4S and its molecular weight is 178.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUQLLPRRJVUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166787
Record name Dimethyl 2,2'-thiobisacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16002-29-2
Record name 1,1′-Dimethyl 2,2′-thiobis[acetate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16002-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2,2'-thiobisacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2,2'-thiobisacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2,2'-thiobisacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.471
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does dimethyl 2,2'-thiodiacetate contribute to the formation of injectable hydrogels?

A: Dimethyl 2,2'-thiodiacetate acts as a cross-linking agent in the synthesis of polyacryloyl hydrazide-based hydrogels. [] While the exact mechanism is not detailed in the paper, it likely involves a reaction between the ester groups of dimethyl 2,2'-thiodiacetate and functional groups (potentially amine or hydrazide groups) present on the polyacryloyl hydrazide backbone. This reaction forms stable covalent bonds, effectively cross-linking the polymer chains and resulting in a three-dimensional hydrogel network. [] The concentration of dimethyl 2,2'-thiodiacetate influences the cross-linking density, which in turn affects the hydrogel's mechanical properties, swelling behavior, and drug release kinetics. []

Q2: How does the use of dimethyl 2,2'-thiodiacetate affect the properties of the resulting hydrogels?

A: The study demonstrates that incorporating dimethyl 2,2'-thiodiacetate as a cross-linker, alongside other cross-linkers like acrylic acid and polyethylene glycol diacrylate, significantly impacts the hydrogel properties. [] Specifically, it contributes to:

  • Tunable Swelling: The swelling ratio of the hydrogels, ranging from 10% to 800%, is influenced by the concentration of dimethyl 2,2'-thiodiacetate. [] This tunability is crucial for controlling drug release rates and adapting the hydrogel to specific applications.
  • Injectable Properties: The inclusion of dimethyl 2,2'-thiodiacetate, at specific concentrations, contributes to gels exhibiting a yield stress above 10% strain and shear-thinning behavior. [] This suggests that the material can be easily injected through a needle for minimally invasive delivery.

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